molecular formula C20H15N3O5S2 B11103779 N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-(phenylsulfonyl)benzohydrazide

N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-(phenylsulfonyl)benzohydrazide

Cat. No.: B11103779
M. Wt: 441.5 g/mol
InChI Key: HIKIRDDFTYTHCG-UHFFFAOYSA-N
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Description

N’-[(3E)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(PHENYLSULFONYL)BENZOHYDRAZIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzisothiazole ring system with sulfonyl and hydrazide functional groups. The presence of these groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3E)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(PHENYLSULFONYL)BENZOHYDRAZIDE typically involves the reaction of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide with phenylsulfonyl hydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N’-[(3E)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(PHENYLSULFONYL)BENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 80°C .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of hydrazide derivatives with different functional groups.

Scientific Research Applications

N’-[(3E)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(PHENYLSULFONYL)BENZOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which N’-[(3E)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(PHENYLSULFONYL)BENZOHYDRAZIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl and hydrazide groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzisothiazol-3(2H)-one,1,1-dioxide: A related compound with similar structural features but lacking the phenylsulfonyl and hydrazide groups.

    2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-((3Z)-5-methyl-3(2H)-isoxazolylidene)acetamide: Another compound with a benzisothiazole ring system but different substituents.

Uniqueness

N’-[(3E)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(PHENYLSULFONYL)BENZOHYDRAZIDE is unique due to its combination of sulfonyl and hydrazide groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H15N3O5S2

Molecular Weight

441.5 g/mol

IUPAC Name

N-(benzenesulfonyl)-N'-(1,1-dioxo-1,2-benzothiazol-3-yl)benzohydrazide

InChI

InChI=1S/C20H15N3O5S2/c24-20(15-9-3-1-4-10-15)23(30(27,28)16-11-5-2-6-12-16)21-19-17-13-7-8-14-18(17)29(25,26)22-19/h1-14H,(H,21,22)

InChI Key

HIKIRDDFTYTHCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(NC2=NS(=O)(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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